molecular formula C16H11ClN2O2 B14707039 N-3-Chlorophenylanthranilic acid CAS No. 22394-36-1

N-3-Chlorophenylanthranilic acid

Cat. No.: B14707039
CAS No.: 22394-36-1
M. Wt: 298.72 g/mol
InChI Key: AOUDELCVHFNPNB-UHFFFAOYSA-N
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Description

N-3-Chlorophenylanthranilic acid, also known as 2-(3-chloroanilino)benzoic acid, is an organic compound with the molecular formula C13H10ClNO2. It is a derivative of anthranilic acid, where the amino group is substituted with a 3-chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-3-Chlorophenylanthranilic acid can be synthesized through the reaction of 3-chloroaniline with phthalic anhydride. The reaction typically involves heating the reactants in the presence of a catalyst such as zinc chloride. The product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as column chromatography may be employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-3-Chlorophenylanthranilic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

N-3-Chlorophenylanthranilic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-3-Chlorophenylanthranilic acid exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. The compound may also inhibit certain enzymes, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the 3-chlorophenyl and anthranilic acid moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

22394-36-1

Molecular Formula

C16H11ClN2O2

Molecular Weight

298.72 g/mol

IUPAC Name

5-chloro-2-(1H-indol-3-ylmethylideneamino)benzoic acid

InChI

InChI=1S/C16H11ClN2O2/c17-11-5-6-15(13(7-11)16(20)21)19-9-10-8-18-14-4-2-1-3-12(10)14/h1-9,18H,(H,20,21)

InChI Key

AOUDELCVHFNPNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NC3=C(C=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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